

# cross-validation of 2,3,3-trimethylpentane spectroscopic data from different instruments

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## Compound of Interest

Compound Name: *2,3,3-Trimethylpentane*

Cat. No.: *B1202373*

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## Cross-Validation of 2,3,3-Trimethylpentane Spectroscopic Data: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of spectroscopic data for **2,3,3-trimethylpentane** obtained from various instruments and databases. By presenting quantitative data in a structured format and outlining typical experimental protocols, this document aims to facilitate the cross-validation of spectroscopic results, ensuring data integrity and reproducibility in research and development settings.

## Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **2,3,3-trimethylpentane**, including <sup>1</sup>H NMR, <sup>13</sup>C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This data has been compiled from publicly available databases and provides a basis for comparing results across different analytical setups.

Table 1: <sup>1</sup>H NMR Spectroscopic Data for **2,3,3-Trimethylpentane**

Chemical Shift (ppm)	Multiplicity	Assignment	Instrument	Source
~0.8-1.0	Multiple signals	CH <sub>3</sub> groups	Varian A-60	<a href="#">[1]</a> <a href="#">[2]</a>
~1.1-1.4	Multiplet	CH <sub>2</sub> group	Varian A-60	<a href="#">[1]</a> <a href="#">[2]</a>
~1.6-1.8	Multiplet	CH group	Varian A-60	<a href="#">[1]</a> <a href="#">[2]</a>

Table 2: <sup>13</sup>C NMR Spectroscopic Data for **2,3,3-Trimethylpentane**

Chemical Shift (ppm)	Carbon Type	Instrument	Source
~8-10	CH <sub>3</sub>	Not Specified	<a href="#">[1]</a>
~25-30	CH <sub>3</sub>	Not Specified	<a href="#">[1]</a>
~35-40	C (quaternary)	Not Specified	<a href="#">[1]</a>
~40-45	CH	Not Specified	<a href="#">[1]</a>
~30-35	CH <sub>2</sub>	Not Specified	<a href="#">[1]</a>

Table 3: Infrared (IR) Spectroscopy Peak List for **2,3,3-Trimethylpentane**

Wavenumber (cm <sup>-1</sup> )	Interpretation	Instrument	Source
~2800-3000	C-H stretch (alkane)	DIGILAB FTS-14	<a href="#">[1]</a>
~1450-1470	C-H bend (alkane)	DIGILAB FTS-14	<a href="#">[1]</a>
~1365-1385	C-H bend (gem-dimethyl)	DIGILAB FTS-14	<a href="#">[1]</a>

Table 4: Mass Spectrometry (MS) Data for **2,3,3-Trimethylpentane**

Mass-to-Charge Ratio (m/z)	Relative Intensity	Fragmentation	Source
57	High	$C_4H_9^+$	<a href="#">[1]</a>
43	High	$C_3H_7^+$	<a href="#">[1]</a>
71	Moderate	$C_5H_{11}^+$	<a href="#">[1]</a>
85	Moderate	$C_6H_{13}^+$	<a href="#">[1]</a>
114	Low	$M^+$ (molecular ion)	<a href="#">[1]</a>

## Experimental Protocols

Detailed experimental protocols for the acquisition of the above data for **2,3,3-trimethylpentane** are not consistently available in the public domain. However, the following sections describe typical methodologies for obtaining spectroscopic data for volatile alkanes, which can serve as a reference for laboratory practices.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: A small amount of **2,3,3-trimethylpentane** is dissolved in a deuterated solvent, such as chloroform-d ( $CDCl_3$ ) or benzene-d<sub>6</sub>. Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (0 ppm).
- <sup>1</sup>H NMR Spectroscopy:
  - Instrument: A high-field NMR spectrometer (e.g., 300-600 MHz).
  - Typical Parameters:
    - Pulse Sequence: A standard single-pulse experiment.
    - Acquisition Time: 2-4 seconds.
    - Relaxation Delay (d1): 1-5 seconds. For quantitative analysis, the relaxation delay should be at least five times the longitudinal relaxation time ( $T_1$ ) of the slowest relaxing proton.

- Number of Scans: 8-16, depending on the sample concentration.
- $^{13}\text{C}$  NMR Spectroscopy:
  - Instrument: A high-field NMR spectrometer.
  - Typical Parameters:
    - Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30).
    - Acquisition Time: 1-2 seconds.
    - Relaxation Delay (d1): 2-10 seconds. Quaternary carbons can have long  $T_1$  values, requiring longer relaxation delays for accurate integration.
    - Number of Scans: 128-1024 or more, as the natural abundance of  $^{13}\text{C}$  is low.

## Infrared (IR) Spectroscopy

- Sample Preparation: As a volatile liquid, **2,3,3-trimethylpentane** can be analyzed as a neat liquid. A thin film of the sample is prepared between two salt plates (e.g., NaCl or KBr).
- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
- Typical Parameters:
  - Spectral Range: 4000-400  $\text{cm}^{-1}$ .
  - Resolution: 4  $\text{cm}^{-1}$ .
  - Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.
  - Background: A background spectrum of the clean salt plates is collected prior to the sample analysis and subtracted from the sample spectrum.

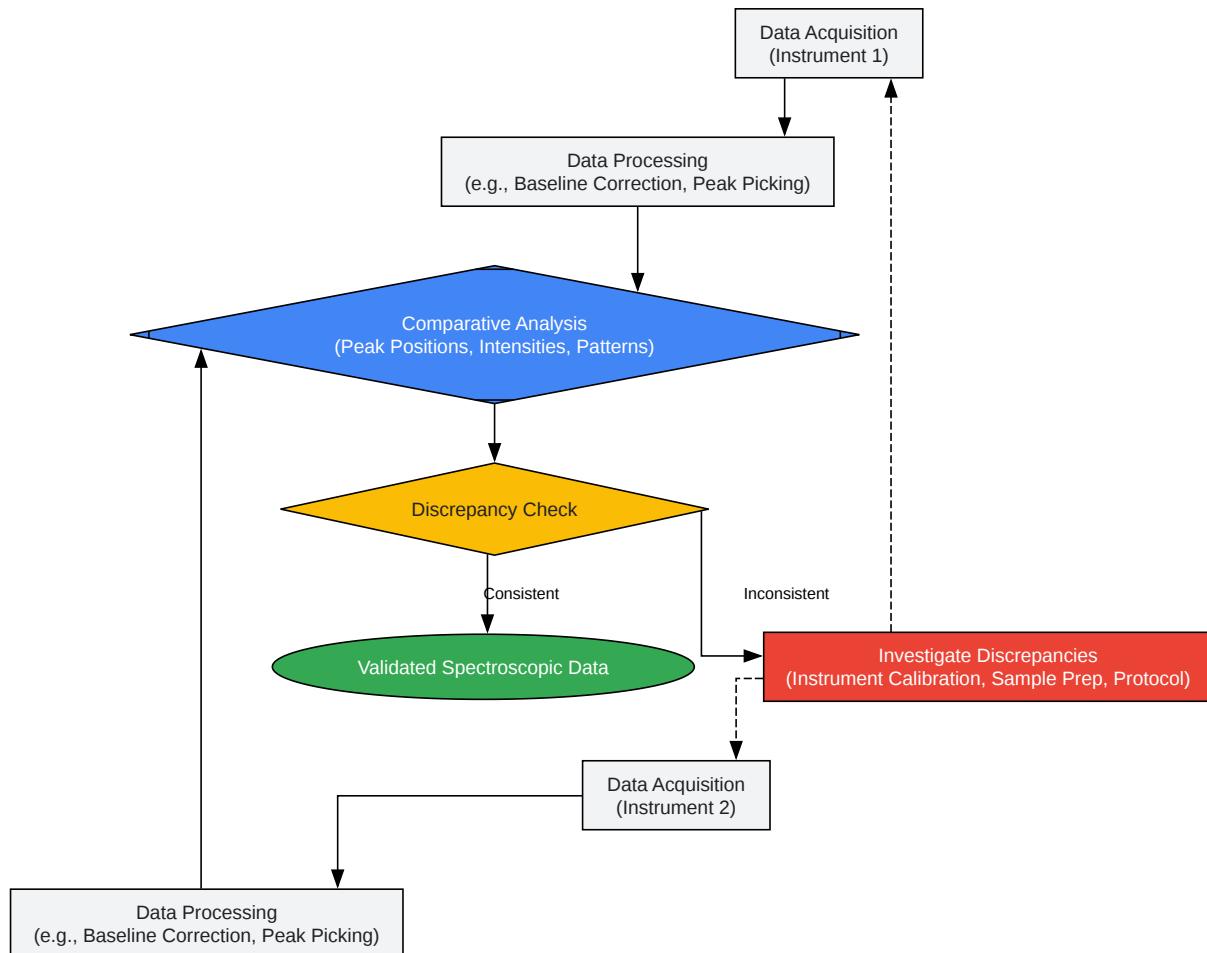
## Gas Chromatography-Mass Spectrometry (GC-MS)

- Sample Preparation: A dilute solution of **2,3,3-trimethylpentane** is prepared in a volatile solvent (e.g., pentane or hexane).

- Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer.
- Typical GC Parameters:
  - Column: A non-polar capillary column (e.g., DB-1 or HP-5ms).
  - Injector Temperature: 250 °C.
  - Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
  - Oven Temperature Program: An initial temperature of 40-50 °C held for a few minutes, followed by a ramp of 5-10 °C/min to a final temperature of 200-250 °C.
- Typical MS Parameters:
  - Ionization Mode: Electron Ionization (EI) at 70 eV.
  - Mass Range: m/z 35-300.
  - Scan Speed: 2-3 scans per second.

## Cross-Validation Workflow

The cross-validation of spectroscopic data from different instruments is a critical process for ensuring the reliability of analytical results. The following diagram illustrates a logical workflow for this process.



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Caption: Workflow for cross-validation of spectroscopic data.

This guide serves as a foundational resource for the cross-validation of **2,3,3-trimethylpentane** spectroscopic data. By adhering to standardized experimental protocols and systematically comparing data from different sources, researchers can enhance the quality and reliability of their analytical measurements.

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## References

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